Cas no 2229347-58-2 (1-(thiolan-2-yl)cyclohexylmethanamine)
1-(thiolan-2-yl)cyclohexylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(thiolan-2-yl)cyclohexylmethanamine
- EN300-1778643
- 2229347-58-2
- [1-(thiolan-2-yl)cyclohexyl]methanamine
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- Inchi: 1S/C11H21NS/c12-9-11(6-2-1-3-7-11)10-5-4-8-13-10/h10H,1-9,12H2
- InChI Key: QHZYXSUKRWHACQ-UHFFFAOYSA-N
- SMILES: S1CCCC1C1(CN)CCCCC1
Computed Properties
- Exact Mass: 199.13947085g/mol
- Monoisotopic Mass: 199.13947085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 51.3Ų
1-(thiolan-2-yl)cyclohexylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778643-1g |
[1-(thiolan-2-yl)cyclohexyl]methanamine |
2229347-58-2 | 1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1778643-5g |
[1-(thiolan-2-yl)cyclohexyl]methanamine |
2229347-58-2 | 5g |
$3935.0 | 2023-09-20 | ||
| Enamine | EN300-1778643-10g |
[1-(thiolan-2-yl)cyclohexyl]methanamine |
2229347-58-2 | 10g |
$5837.0 | 2023-09-20 | ||
| Enamine | EN300-1778643-0.05g |
[1-(thiolan-2-yl)cyclohexyl]methanamine |
2229347-58-2 | 0.05g |
$1140.0 | 2023-09-20 | ||
| Enamine | EN300-1778643-0.1g |
[1-(thiolan-2-yl)cyclohexyl]methanamine |
2229347-58-2 | 0.1g |
$1195.0 | 2023-09-20 | ||
| Enamine | EN300-1778643-0.25g |
[1-(thiolan-2-yl)cyclohexyl]methanamine |
2229347-58-2 | 0.25g |
$1249.0 | 2023-09-20 | ||
| Enamine | EN300-1778643-0.5g |
[1-(thiolan-2-yl)cyclohexyl]methanamine |
2229347-58-2 | 0.5g |
$1302.0 | 2023-09-20 | ||
| Enamine | EN300-1778643-1.0g |
[1-(thiolan-2-yl)cyclohexyl]methanamine |
2229347-58-2 | 1g |
$1357.0 | 2023-06-02 | ||
| Enamine | EN300-1778643-2.5g |
[1-(thiolan-2-yl)cyclohexyl]methanamine |
2229347-58-2 | 2.5g |
$2660.0 | 2023-09-20 | ||
| Enamine | EN300-1778643-5.0g |
[1-(thiolan-2-yl)cyclohexyl]methanamine |
2229347-58-2 | 5g |
$3935.0 | 2023-06-02 |
1-(thiolan-2-yl)cyclohexylmethanamine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1-(thiolan-2-yl)cyclohexylmethanamine
Professional Introduction to 1-(thiolan-2-yl)cyclohexylmethanamine (CAS No: 2229347-58-2)
1-(thiolan-2-yl)cyclohexylmethanamine, with the CAS number 2229347-58-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, combines a cyclohexylmethanamine moiety with a thiolan-2-yl group, making it a versatile intermediate in the development of novel therapeutic agents. The combination of these functional groups not only enhances its reactivity but also opens up numerous possibilities for its application in drug discovery and molecular design.
The< strong>thiolan-2-yl moiety, derived from thiolane, is a cyclic sulfide containing a sulfur atom bonded to two carbon atoms. This structural feature imparts distinctive electronic and steric properties to the molecule, which can be exploited in various chemical reactions. The cyclohexylmethanamine component, on the other hand, introduces a secondary amine functionality, which is crucial for further derivatization and functionalization. Together, these elements make 1-(thiolan-2-yl)cyclohexylmethanamine a valuable building block for synthesizing more complex molecules.
In recent years, there has been growing interest in the development of heterocyclic compounds for their potential applications in medicine and agriculture. The structural motif of 1-(thiolan-2-yl)cyclohexylmethanamine aligns well with this trend, as it incorporates both heterocyclic and aliphatic components. Such hybrid structures are often found to exhibit enhanced biological activity and improved pharmacokinetic properties compared to their purely aromatic or aliphatic counterparts.
One of the most compelling aspects of 1-(thiolan-2-yl)cyclohexylmethanamine is its utility as a precursor in the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of this compound can interact with specific enzymes and receptors, modulating their activity in a way that may lead to therapeutic benefits. These findings highlight the compound's potential as a scaffold for drug development.
The< strong>CAS number 2229347-58-2 provides a unique identifier for this compound, ensuring accurate documentation and traceability in scientific literature and industrial applications. This standardized classification system is essential for researchers who need to reference specific chemical entities reliably. The CAS registry number also facilitates database searches and cross-referencing with other compounds, streamlining the process of literature review and experimental design.
Recent advancements in synthetic chemistry have enabled more efficient methods for producing 1-(thiolan-2-yl)cyclohexylmethanamine on an industrial scale. These innovations have not only improved yield but also reduced the environmental impact of its synthesis. Green chemistry principles have been increasingly applied to develop more sustainable routes, minimizing waste and hazardous byproducts. Such developments are crucial for ensuring the long-term viability of pharmaceutical intermediates like this one.
The< strong>thiolan-2-yl group in 1-(thiolan-2-yl)cyclohexylmethanamine is particularly noteworthy due to its ability to participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups at the sulfur atom. This reactivity makes it an excellent candidate for constructing more complex molecules through modular synthetic strategies. Additionally, the sulfur atom can form coordination bonds with metals, opening up possibilities for applications in catalysis and material science.
In the realm of drug discovery, 1-(thiolan-2-yl)cyclohexylmethanamine has been explored as a component in libraries of compounds used for high-throughput screening (HTS). HTS is a powerful technique that allows researchers to rapidly test thousands of compounds for their biological activity against specific targets. The structural diversity offered by this compound makes it a valuable addition to such libraries, increasing the chances of identifying lead compounds for further development.
The cyclohexylmethanamine moiety contributes to the overall solubility and bioavailability of derivatives derived from 1-(thiolan-2-yl)cyclohexylmethanamine. This is particularly important in pharmaceutical applications where poor solubility can limit drug efficacy. By incorporating this group into molecular structures, researchers can improve dissolution rates and enhance absorption profiles, leading to better therapeutic outcomes.
Future research directions may focus on expanding the chemical space accessible through derivatives of 1-(thiolan-2-yl)cyclohexylmethanamine. Techniques such as combinatorial chemistry and parallel synthesis could be employed to generate libraries of related compounds with varying substituents. These efforts could uncover novel bioactivities and pave the way for new drug candidates targeting unmet medical needs.
The< strong>CAS number 2229347-58-2 serves as a critical reference point throughout these studies, ensuring consistency across different research groups and publications. This standardized nomenclature aids in maintaining accuracy and reproducibility in scientific experiments, which are fundamental principles in chemical research.
In conclusion, 1-(thiolan-2-yl)cyclohexylmethanamine (CAS No: 2229347-58-2) represents a promising compound with diverse applications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it an excellent intermediate for developing novel therapeutic agents, while its well-defined CAS registry number ensures reliable identification and documentation. As research continues to uncover new synthetic methods and biological activities associated with this compound, its significance in medicinal chemistry is likely to grow even further.
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